![molecular formula C10H10N2O3 B11629765 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one](/img/structure/B11629765.png)
5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis often begins with an indole derivative.
Ethoxylation: Introduction of the ethoxy group at the 5-position of the indole ring.
Hydroxyamination: Introduction of the hydroxyamino group at the 3-position.
Common reagents used in these reactions include ethyl iodide for ethoxylation and hydroxylamine for hydroxyamination. The reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the hydroxyamino group to an amino group.
Substitution: Substitution reactions at the ethoxy or hydroxyamino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. The ethoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-3-(hydroxyamino)-2H-indol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-Ethoxy-3-(amino)-2H-indol-2-one: Similar structure but with an amino group instead of a hydroxyamino group.
Uniqueness
5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one is unique due to the presence of both ethoxy and hydroxyamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O3 |
---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-ethoxy-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3 |
InChI-Schlüssel |
TXACSBUBZUSHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=C2N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.